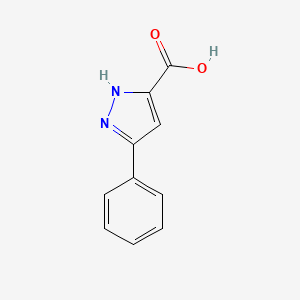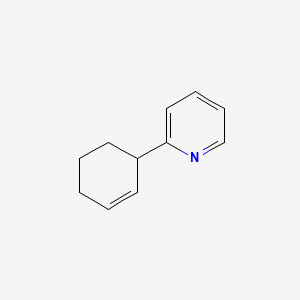
2-(2-Cyclohexenyl)pyridine
Overview
Description
2-(2-Cyclohexenyl)pyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structure of compounds derived from the condensation reaction of 2-acetylpyridine and 2-formylpyridine, leading to the formation of cyclohexanol derivatives, including 2-(2-cyclohexenyl)pyridine. These compounds have been evaluated for their antimicrobial and antioxidant activities, with some showing moderate antifungal activity (Rusnac et al., 2020).
Photochemical Applications
- Studies on the photochemical reactions of pyridine and its derivatives with cyclohexane have been conducted, revealing insights into the radical mechanisms involved and the formation of this compound (Caplain et al., 1970).
Methodology in Organic Synthesis
- Innovative methods have been developed for synthesizing dihydropyrindines and tetrahydroquinolines, demonstrating the use of this compound as an intermediate in organic synthesis (Yehia et al., 2002).
Organometallic Chemistry
- In organometallic chemistry, the reactions of pyridine with organometallic compounds have been explored, showing the formation of this compound through various reaction mechanisms (Richey & Farkas, 1990).
Synthesis and Characterization of Complexes
- The synthesis and characterization of various organometallic complexes, including those with this compound, have been investigated, highlighting its role in complex formation and catalytic activities (Zhang & Nomura, 2010).
Environmental Applications
- Research on the degradation of pyridine in drinking water using dielectric barrier discharge systems has been conducted, with this compound being a relevant compound in understanding the degradation mechanisms (Li et al., 2017).
Mechanism of Action
Target of Action
Pyridine derivatives have been known to interact with various targets, such as c-met and vegfr-2, which are important for cancer therapies .
Mode of Action
For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines .
Biochemical Pathways
For example, microbial metabolism of the pyridine ring has been observed in soil bacteria . Additionally, pyridine and its derivatives are known to be involved in the Suzuki–Miyaura coupling process .
Pharmacokinetics
The physical form of 2-(2-cyclohexenyl)pyridine is an amber liquid , which might influence its bioavailability.
Result of Action
For instance, some pyridine derivatives have shown anticancer activity .
Safety and Hazards
Future Directions
The synthesis of pyridine compounds, including 2-pyridones, promises a bright scope in the future for the production of various pyridine compounds with extended applications . The unique reactivity of pyridine derivatives, especially pyridinyl radicals, opens up new possibilities for the functionalization of pyridines .
Biochemical Analysis
Biochemical Properties
These interactions often involve the formation of hydrogen bonds and pi-stacking interactions with the aromatic ring of the pyridine .
Cellular Effects
The specific cellular effects of 2-(2-Cyclohexenyl)pyridine are not well-documented. Pyridine compounds have been found to have various effects on cells. For instance, some pyridine derivatives have shown antiproliferative effects against certain cell lines .
Molecular Mechanism
Pyridine compounds are known to interact with biomolecules through pi-stacking and hydrogen bonding . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the synthesis of 2-pyridyl ketones, a class of compounds that includes this compound, showed that the reaction occurred at different temperatures presented lower 2-pyridyl ketone yields .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to understand disease progression and test potential new treatments before human trials .
Metabolic Pathways
Pyridine metabolism is a well-studied area, with pyrimidine metabolism being a conserved pathway in all living organisms .
Subcellular Localization
The localization of proteins and other biomolecules within cells is a critical aspect of their function .
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFVJLLSHTOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



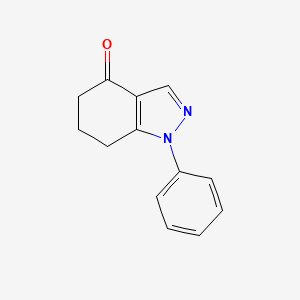
![8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B3023605.png)

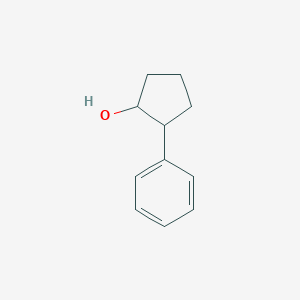
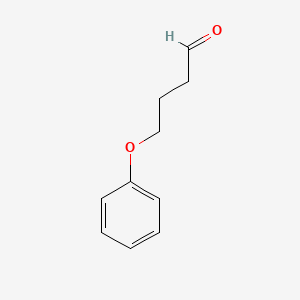

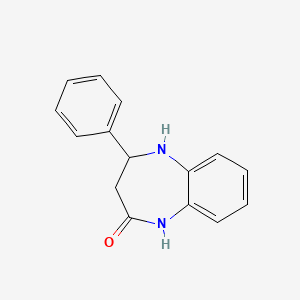
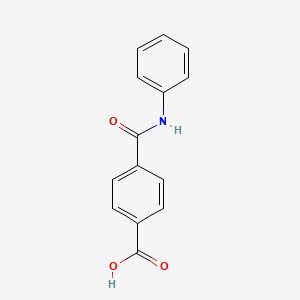

![3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3023616.png)


